molecular formula C16H25N3O4 B1446398 5-(Boc-amino)-2-(Boc-aminomethyl)pyridine CAS No. 1456821-59-2

5-(Boc-amino)-2-(Boc-aminomethyl)pyridine

Cat. No. B1446398
M. Wt: 323.39 g/mol
InChI Key: AJARLUKZOXRFEA-UHFFFAOYSA-N
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Description

“Boc-amino” refers to an amino group that has been protected with a tert-butoxycarbonyl (Boc) group. This is a common strategy in peptide synthesis, where the Boc group protects an amino group from reacting until it is removed in a later step . “Aminomethylpyridine” refers to a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) that has an aminomethyl group (-CH2NH2) attached to it .


Synthesis Analysis

The synthesis of such compounds typically involves the reaction of a pyridine derivative with a suitable Boc-protected amine. The exact conditions would depend on the specific reactants used .


Molecular Structure Analysis

The molecular structure would consist of a pyridine ring with a Boc-protected amino group and a Boc-protected aminomethyl group attached to it. The exact positions of these groups on the pyridine ring would depend on the specific compound .


Chemical Reactions Analysis

As a Boc-protected compound, it would be expected to undergo reactions that remove the Boc group, freeing the amino group for further reactions. This is typically done under acidic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the exact structure of the compound. As a Boc-protected compound, it would be expected to be stable under basic conditions but to react under acidic conditions .

Scientific Research Applications

Synthesis Methods and Characterization

  • Synthesis of Heterocyclic Compounds : A method involves the reaction of N-Boc-protected amines with malonic acid and malonitriles, leading to the formation of various heterocyclic compounds (Yakovenko et al., 2019).
  • Cyclocondensation Techniques : Utilizing N-Boc-protected amines for cyclocondensation with creatinine and other compounds, enabling the synthesis of new heterocyclic systems (Yakovenko et al., 2021).

Spectroscopic and Thermal Properties

  • Characterization of Non-Metal Cation Salts : Research on pyridine derivatives for the synthesis of non-metal cation pentaborate structures, including their spectroscopic and thermal characterization (Sızır et al., 2015).
  • Structural and Spectroscopic Analysis : Computational studies on the structure and spectroscopic properties of Boc-amino pyridine derivatives, providing insights into molecular modeling and electronic properties (Vural, 2015).

Biological and Chemical Activity

  • Synthesis of Biologically Active Compounds : Creation of various biologically active compounds and scaffolds through the synthesis of amino derivatives of pyridine (Liu et al., 1996).
  • Antimicrobial Properties : Research into the antimicrobial evaluation of novel benzoyl-N-substituted amino and sulfonylamino pyridones, derived from pyridine derivatives (Elgemeie et al., 2017).

Miscellaneous Applications

  • Coordination Compounds and Luminescence Properties : Investigation into the formation and properties of Mn(II) and Cd(II) thiocyanate coordination compounds with Boc-amino pyridine as a co-ligand, analyzing their thermal and luminescence characteristics (Suckert et al., 2017).
  • Amination of Pyridines : Development of a multifunctional reagent for the site-selective amination of pyridines to Boc-protected aminopyridines, highlighting its selectivity and reactivity (Fier et al., 2020).

Future Directions

The future directions would depend on the specific use of the compound. If it is a novel compound, it could potentially be studied for use in various chemical syntheses .

properties

IUPAC Name

tert-butyl N-[6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O4/c1-15(2,3)22-13(20)18-9-11-7-8-12(10-17-11)19-14(21)23-16(4,5)6/h7-8,10H,9H2,1-6H3,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJARLUKZOXRFEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC=C(C=C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Boc-amino)-2-(Boc-aminomethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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